

A Comparative Guide to the Spectroscopic Validation of 4-Methylcyclohexanone

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Compound of Interest

Compound Name: 4-Methylcyclohexanone

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In the realm of chemical analysis and drug development, the unambiguous structural confirmation of organic molecules is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **4-methylcyclohexanone** against its common structural isomers, cyclohexanone and 3-methylcyclohexanone. Through a detailed examination of Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document serves as a practical resource for the validation of **4-methylcyclohexanone**'s structure.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-methylcyclohexanone** and its related isomers, providing a clear basis for comparison and identification.

Table 1: ^1H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4-				
Methylcyclohexa	~2.3 - 2.5	m	4H	H2, H6
none				
~1.8 - 2.0	m	4H	H3, H5	
~1.6	m	1H	H4	
~1.05	d	3H	-CH ₃	
Cyclohexanone	~2.35	t	4H	H2, H6
~1.85	p	4H	H3, H5	
~1.75	p	2H	H4	
3-				
Methylcyclohexa	~2.2 - 2.5	m	3H	H2, H6 (axial)
none				
~1.9 - 2.1	m	3H	H4, H6 (equatorial)	
~1.6 - 1.8	m	2H	H5	
~1.3	m	1H	H3	
~1.0	d	3H	-CH ₃	

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ) ppm	Assignment
4-Methylcyclohexanone	~211.5	C1 (C=O)
~41.0	C2, C6	
~34.5	C3, C5	
~31.0	C4	
~21.5	-CH ₃	
Cyclohexanone	~212.0	C1 (C=O)
~42.0	C2, C6	
~27.0	C3, C5	
~25.0	C4	
3-Methylcyclohexanone	~212.0	C1 (C=O)
~49.5	C2	
~41.5	C6	
~35.0	C4	
~32.0	C3	
~25.5	C5	
~22.5	-CH ₃	

Table 3: IR Spectroscopic Data (Liquid Film)

Compound	Wavenumber (cm ⁻¹)	Assignment
4-Methylcyclohexanone	~2950-2850	C-H stretch (alkane)
~1715	C=O stretch (ketone)	
~1450	CH ₂ bend	
Cyclohexanone	~2940-2860	C-H stretch (alkane)
~1715	C=O stretch (ketone)[1]	
~1450	CH ₂ bend[2]	
3-Methylcyclohexanone	~2960-2870	C-H stretch (alkane)
~1715	C=O stretch (ketone)	
~1460	CH ₂ bend	

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Methylcyclohexanone	112	97, 84, 69, 56, 42
Cyclohexanone	98	83, 69, 55, 42
3-Methylcyclohexanone	112	97, 83, 69, 55, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.[3]
- Methodology:

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.
- ^1H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added.
- ^{13}C NMR Acquisition: The spectrum was acquired with proton decoupling, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were co-added.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

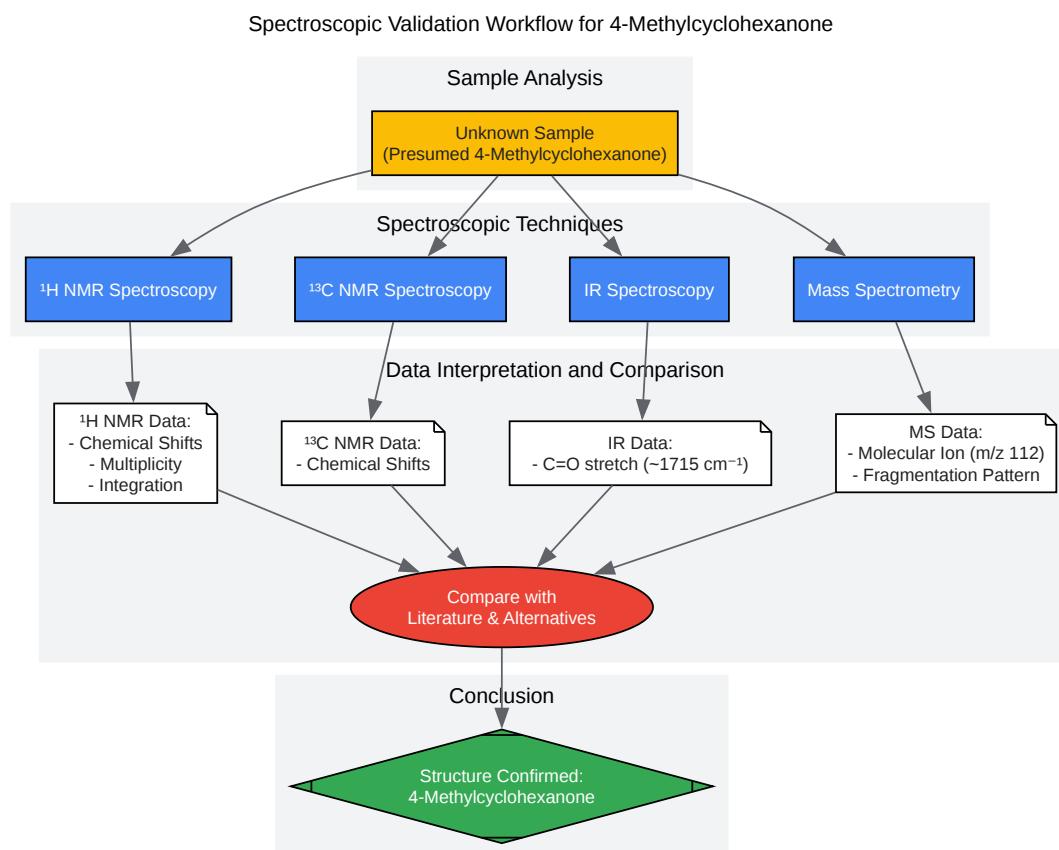
- Objective: To identify the functional groups present in the molecule.
- Methodology:
 - Sample Preparation: A single drop of the neat liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.^[3]
 - Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.
 - Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the spectrometer's sample compartment, and the sample spectrum was acquired over the range of 4000-400 cm^{-1} .^[3]
 - Data Processing: The instrument's software automatically subtracted the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
 - Sample Preparation: A dilute solution of the analyte was prepared in a volatile solvent such as methanol or dichloromethane.
 - Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
 - Ionization: The sample was introduced into the ion source where it was vaporized and bombarded with a beam of electrons (typically at 70 eV).[\[2\]](#)
 - Mass Analysis: The resulting positively charged ions and fragment ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
 - Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of **4-Methylcyclohexanone**.

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Caption: Workflow for the spectroscopic validation of **4-Methylcyclohexanone**.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a robust framework for the structural elucidation and validation of **4-methylcyclohexanone**. The distinct spectroscopic signatures, particularly the chemical shifts in NMR, the characteristic carbonyl stretch in IR, and the specific molecular ion and fragmentation pattern in MS, allow for clear differentiation from its isomers, cyclohexanone and 3-methylcyclohexanone. This guide serves as a valuable reference for researchers and professionals in ensuring the identity and purity of **4-methylcyclohexanone** in their scientific endeavors.

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